3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
Description
3-Bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid is a heterocyclic compound featuring a thieno[2,3-c]pyrrole core substituted with a bromine atom at position 3 and an Fmoc-protected carboxylic acid at position 2 (Figure 1). The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a widely used protecting group in peptide synthesis due to its base-labile nature, enabling selective deprotection under mild conditions . This compound serves as a critical building block in medicinal chemistry and materials science, particularly for introducing bromine-mediated cross-coupling reactivity into complex scaffolds.
Properties
IUPAC Name |
3-bromo-5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO4S/c23-19-16-9-24(10-18(16)29-20(19)21(25)26)22(27)28-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,17H,9-11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSSZLDWCXECOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)SC(=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the thieno[2,3-c]pyrrole core.
Fmoc Protection: Attachment of the fluorenylmethoxycarbonyl group to protect the amino functionality.
Carboxylation: Introduction of the carboxylic acid group.
Each step requires specific reaction conditions, such as the use of brominating agents (e.g., N-bromosuccinimide), protecting groups (e.g., Fmoc chloride), and carboxylating agents (e.g., carbon dioxide under basic conditions).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the thieno[2,3-c]pyrrole core.
Deprotection: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Deprotection: Piperidine in dimethylformamide (DMF) is typically used to remove the Fmoc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted thieno[2,3-c]pyrrole derivative, while oxidation could produce a sulfone or sulfoxide derivative.
Scientific Research Applications
3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The Fmoc-protected amino group allows for the synthesis of peptides and other biologically active molecules.
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, the Fmoc group can be removed to reveal a free amino group, which can then interact with enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Protecting Group Variants: Fmoc vs. Boc Derivatives
A structurally analogous compound, 5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid (CAS: 1369351-45-0), replaces the Fmoc group with a tert-butoxycarbonyl (Boc) group. Key differences include:
- Deprotection Conditions : Fmoc is removed using bases like piperidine, while Boc requires acidic conditions (e.g., trifluoroacetic acid) .
- Molecular Weight : The Boc derivative has a molecular weight of 269.32 g/mol, significantly lower than the Fmoc-brominated compound (estimated >450 g/mol based on related structures) .
- Applications : Boc derivatives are preferred in solution-phase synthesis, whereas Fmoc is standard in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies .
Table 1: Comparison of Protecting Group Variants
| Property | Fmoc-Brominated Compound | Boc Derivative (CAS: 1369351-45-0) |
|---|---|---|
| Protecting Group | Fmoc | Boc |
| Deprotection Reagent | Piperidine | Trifluoroacetic Acid |
| Molecular Weight (g/mol) | >450 (estimated) | 269.32 |
| Key Application | SPPS, Cross-Coupling | Solution-Phase Synthesis |
Substituent Variations: Bromine vs. Amino Groups
The compound 3-amino-5-(tert-butoxycarbonyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid (CAS: 2386270-93-3) replaces bromine with an amino group. This substitution alters reactivity:
Core Structure Modifications: Thieno[2,3-c]pyrrole vs. Thieno[3,2-b]pyrrole
The positional isomer 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 927637-85-2) shifts the thiophene-pyrrole fusion from [2,3-c] to [3,2-b], altering electronic properties:
Functional Group Modifications: Carboxylic Acid vs. Esters
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride (CAS: 2031268-71-8) replaces the carboxylic acid with a methyl ester:
Biological Activity
3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 2138149-77-4
- Molecular Formula : C₁₈H₁₅BrN₂O₃S
Synthesis
The synthesis of this compound involves several steps starting from commercially available precursors. The key steps typically include:
- Bromination of thieno[2,3-c]pyrrole derivatives.
- Protection of the amine group using fluorenylmethoxycarbonyl (Fmoc) chemistry.
- Formation of the carboxylic acid functionality.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thieno[2,3-c]pyrroles exhibit notable antimicrobial activity. For instance, a study indicated that compounds similar to this compound showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function.
- Disruption of Cell Membrane Integrity : The thienopyrrole structure is believed to integrate into bacterial membranes leading to increased permeability and cell lysis.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) was determined for each strain:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound has potent antimicrobial properties particularly against gram-positive bacteria.
Case Study 2: Cytotoxicity in Cancer Cells
Another study evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
This suggests that the compound may have potential as an anti-cancer agent due to its ability to inhibit cell proliferation in these lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
